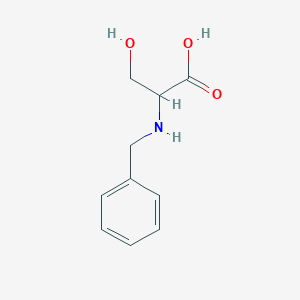

2-(Benzylamino)-3-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412510 | |

| Record name | 2-Benzylamino-3-hydroxypropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-76-3 | |

| Record name | 2-Benzylamino-3-hydroxypropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylamino)-3-hydroxypropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(Benzylamino)-3-hydroxypropanoic acid, a valuable N-substituted derivative of the amino acid serine. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the available synthetic routes, their underlying mechanisms, and practical implementation. We will explore various methodologies, including syntheses commencing from serine, the ring-opening of epoxides, and reductive amination protocols. A detailed, field-proven experimental protocol is provided, along with a comparative analysis of the different approaches to guide the selection of the most suitable method based on desired yield, stereochemical outcome, and available resources.

Introduction: The Significance of this compound

This compound, also known as N-benzylserine, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, incorporating the key functionalities of a carboxylic acid, a secondary amine, and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The presence of the benzyl group on the amino nitrogen enhances its lipophilicity and modulates its chemical reactivity compared to its parent amino acid, serine.[1] This derivative serves as a crucial intermediate in the synthesis of various bioactive compounds, including peptide mimics, enzyme inhibitors, and chiral ligands.[1] The stereochemistry at the α-carbon is often critical for the biological activity of the final products, necessitating synthetic routes that offer high stereocontrol.

Strategic Approaches to the Synthesis of N-Benzylserine

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the desired stereoisomer, the availability of starting materials, scalability, and the desired purity of the final product. Here, we delve into the most prominent and scientifically sound synthetic strategies.

Synthesis from Serine: A Chiral Pool Approach

Leveraging the readily available and enantiomerically pure forms of serine (L-serine and D-serine) is a common and efficient strategy. This approach takes advantage of the inherent chirality of the starting material to produce the desired stereoisomer of N-benzylserine. The synthesis typically involves the protection of one of the functional groups, followed by the benzylation of the amino group.

A common pathway involves the initial esterification of the carboxylic acid of serine, followed by N-benzylation of the resulting amino ester.[2] This multi-step process can be visualized as follows:

Caption: Synthetic pathway from DL-Serine to N-Benzylserine.

An alternative within this strategy involves protecting the amino group first, for instance, with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group, and subsequent deprotection and modification.[2] However, for direct N-benzylation, the former approach is more direct.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3][4][5] This strategy can be adapted for the synthesis of N-benzylserine by reacting a suitable keto-acid or its ester with benzylamine in the presence of a reducing agent. The key intermediate is an imine, which is subsequently reduced to the desired secondary amine.

Caption: Reductive amination pathway for N-Benzylserine synthesis.

A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[6] The choice of reducing agent depends on the specific substrate and reaction conditions. This method offers flexibility in terms of the starting materials but may require careful control to avoid over-alkylation or side reactions.

Ring-Opening of Epoxides: A Regioselective Strategy

The nucleophilic ring-opening of epoxides is a classic and efficient method for the synthesis of β-amino alcohols.[7][8][9][10][11] This approach can be applied to the synthesis of N-benzylserine by using a suitable epoxide precursor, such as glycidic acid or its ester, and benzylamine as the nucleophile. The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide ring.

The reaction proceeds via an SN2 mechanism, resulting in an anti-addition of the amine and hydroxyl groups.[10] The regioselectivity can be influenced by the reaction conditions, including the solvent and the presence of catalysts.

Caption: Epoxide ring-opening route to N-Benzylserine.

This method is particularly attractive for its potential for high stereocontrol, especially when using enantiomerically pure epoxides as starting materials.

Detailed Experimental Protocol: Synthesis of (S)-2-(Benzylamino)-3-hydroxypropanoic acid from L-Serine

This section provides a detailed, step-by-step protocol for the synthesis of (S)-2-(Benzylamino)-3-hydroxypropanoic acid, starting from the readily available and enantiomerically pure L-serine. This method involves the initial protection of the amino group, followed by benzylation of the hydroxyl group, and subsequent deprotection.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| L-Serine | 56-45-1 | C₃H₇NO₃ | |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | |

| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | |

| Benzyl bromide | 100-39-0 | C₇H₇Br | Caution: Lachrymator |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | NaH | Caution: Flammable solid, reacts violently with water |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | Caution: Corrosive |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | |

| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ |

Step-by-Step Procedure

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine [12]

-

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M aqueous NaOH (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

After evaporation of the 1,4-dioxane under reduced pressure, wash the aqueous layer with diethyl ether (50 mL).

-

Acidify the aqueous layer with 1M H₂SO₄ to a pH of 2-3 and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine [12]

-

Dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL) under an argon atmosphere.

-

Cool the solution to 0 °C and carefully add sodium hydride (2.1 g of 60% dispersion, 88 mmol) in portions.

-

Stir the mixture at 0 °C for 30 minutes, then slowly add benzyl bromide (5.7 mL, 48.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water (100 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 3: Deprotection to yield (S)-2-amino-3-(benzyloxy)propanoic acid (O-benzyl-L-serine) [12]

-

Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of dichloromethane (30 mL) and trifluoroacetic acid (5 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvents under reduced pressure.

-

The resulting residue can be purified by recrystallization or used directly in the next step.

Note: The provided protocol results in O-benzyl-L-serine. To obtain the target molecule, this compound, a different synthetic sequence starting from serine would be more direct, such as the one outlined in section 2.1. However, the above protocol illustrates the principles of protection and benzylation chemistry commonly employed in amino acid modifications. A more direct route to the target compound would involve the reductive amination of a serine ester with benzaldehyde.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages | Stereocontrol |

| From Serine | L/D-Serine | Protection, Benzylation, Deprotection | Readily available chiral starting material, well-established chemistry. | Multi-step process, may require protecting groups. | Excellent (retains stereochemistry of starting material). |

| Reductive Amination | Keto-acid derivative, Benzylamine | Imine formation, Reduction | Versatile, can be a one-pot reaction. | May require synthesis of the keto-acid, potential for over-alkylation. | Depends on the chirality of the starting keto-acid or the use of a chiral reducing agent. |

| Epoxide Ring-Opening | Glycidic acid derivative, Benzylamine | Nucleophilic ring-opening | Potentially high yield and regioselectivity. | Synthesis of the epoxide precursor may be required. | Excellent (if starting with an enantiopure epoxide). |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic approaches, each with its own set of advantages and challenges. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including the desired stereochemistry, scale of the synthesis, and available resources. The methods outlined in this guide, particularly the use of serine as a chiral starting material, offer reliable and well-documented pathways to this valuable synthetic intermediate. Further optimization of reaction conditions and purification techniques can lead to high yields and purities, facilitating its application in the synthesis of complex, high-value molecules.

References

- Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. [Link]

- Li, Z., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(21), 3853. [Link]

- Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

- Reddy, Ch. R., et al. (2013). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.

- Sato, S., et al. (2004). N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. Synthesis, 2004(10), 1499-1502. [Link]

- Borah, R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Drug Delivery and Therapeutics, 7(2), 113-122. [Link]

- Supporting Information for "Synthesis of O-benzyl-L-serine". [Link]

- Hive Methods Discourse. reductive amination w/ n-methyl benzylamine- help! [Link]

- da Silva, F. M., et al. (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(8), 1257-1264. [Link]

- Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

- Tajbakhsh, M., et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 43-48. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 7. mdpi.com [mdpi.com]

- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. rroij.com [rroij.com]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(Benzylamino)-3-hydroxypropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(benzylamino)-3-hydroxypropanoic acid, a versatile amino acid derivative of significant interest to researchers and professionals in medicinal chemistry and pharmaceutical development. This document delves into the core chemical properties, stereochemical considerations, synthetic pathways, and applications of this compound, offering field-proven insights for its effective utilization as a key building block in the synthesis of complex molecular architectures.

Introduction and Significance

This compound, also known as N-benzyl-serine, is a synthetic derivative of the natural amino acid serine. Its structure incorporates a benzyl group attached to the alpha-amino nitrogen, a modification that significantly alters its physicochemical properties compared to the parent amino acid. This substitution enhances lipophilicity and provides a unique scaffold for exploring structure-activity relationships (SAR) in drug design.[1] The presence of three distinct functional groups—a secondary amine, a primary alcohol, and a carboxylic acid—along with two chiral centers, makes it a highly versatile and valuable intermediate for synthesizing a range of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its chiral nature is particularly crucial for stereoselective reactions, enabling the construction of intricate and specific molecular frameworks essential for targeted therapeutic applications.[1]

The primary utility of this compound lies in its role as a building block in pharmaceutical synthesis.[2][3] Researchers in medicinal chemistry programs frequently employ its derivatives to investigate potential pharmacological properties, including enzyme inhibition and receptor binding.[1][3]

Molecular Structure and Stereochemistry

The fundamental structure of this compound is depicted below. The molecule possesses two chiral centers, at the C2 (alpha-carbon) and C3 (beta-carbon) positions. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The specific stereoisomer used is critical in pharmaceutical synthesis, as biological systems often exhibit high stereoselectivity. The most commonly available and referenced isomers are derived from D-serine and L-serine, leading to the (R)- and (S)-configurations at the C2 position, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and formulation development. It is important to note that properties such as melting point can vary depending on the specific stereoisomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][4][5] |

| Molecular Weight | 195.22 g/mol | [2][4] |

| CAS Number | 106910-77-4 ((R)-isomer)[2][4][6] 106910-76-3[5][7][8] 17136-45-7 (unspecified)[9] | Multiple |

| Appearance | White to off-white powder | [] |

| Melting Point | 235-237 °C ((R)-isomer) | [3] |

| Boiling Point | 405.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.246 g/cm³ (Predicted) | [3] |

| pKa | 2.16 ± 0.10 (Predicted, acidic) | [3] |

| Topological Polar Surface Area | 69.6 Ų | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bond Count | 5 | [5] |

Synthesis of this compound

The most logical and common synthetic route to this compound is through the reductive amination of a 3-hydroxy-2-oxopropanoic acid precursor or, more practically, via direct N-benzylation of the amino acid serine. The latter approach is generally preferred due to the ready availability and lower cost of serine.

The synthesis involves the reaction of a serine enantiomer (D- or L-serine) with benzaldehyde in the presence of a reducing agent. This one-pot reaction proceeds via the formation of a Schiff base intermediate, which is then selectively reduced to the secondary amine.

Caption: Synthetic workflow for N-benzylation of serine.

Experimental Protocol: Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic acid from D-Serine

This protocol is a representative procedure based on standard organic synthesis methodologies for reductive amination.

Materials:

-

D-Serine

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-serine (1 equivalent) in a minimal amount of aqueous sodium hydroxide solution.

-

Schiff Base Formation: To the stirred solution, add benzaldehyde (1.1 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching and Workup: Cool the mixture in an ice bath again and slowly acidify to a pH of ~6 with dilute hydrochloric acid to quench the excess borohydride and precipitate the product.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and then with diethyl ether to remove any unreacted benzaldehyde and other organic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure (R)-2-(benzylamino)-3-hydroxypropanoic acid.

Causality and Self-Validation:

-

Choice of Base: The initial use of a base helps to deprotonate the carboxylic acid of serine, increasing the nucleophilicity of the amino group for the initial attack on the benzaldehyde carbonyl.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine of the Schiff base without affecting the carboxylic acid. Catalytic hydrogenation (H₂/Pd-C) is an alternative green chemistry approach.

-

pH Control: Careful pH adjustment during workup is critical. Acidification protonates the carboxylate, leading to the precipitation of the zwitterionic or neutral amino acid product, facilitating its isolation from the aqueous medium.

-

Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

Applications in Drug Development and Research

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. The benzyl group serves as a useful protecting group for the amine, which can be removed under hydrogenolysis conditions if required. More importantly, the N-benzyl moiety itself is often incorporated as a key structural element in the final API.

Key Application Areas:

-

Peptide Synthesis: It serves as a building block for the synthesis of peptidomimetics and peptide-based pharmaceuticals. The N-benzyl group can modulate the conformational properties and metabolic stability of the resulting peptide.

-

Chiral Intermediates: As a chiral molecule, it is used in the stereoselective synthesis of complex APIs where a specific stereochemistry is required for biological activity.[1] For instance, derivatives have been used in the synthesis of sulfamidates with high diastereoselectivity.

-

Enzyme Inhibition Studies: The structural resemblance to natural amino acids allows its derivatives to be used as probes or inhibitors for enzymes involved in amino acid metabolism.[1][3]

-

Neuroprotective Research: Related N-substituted serine derivatives, such as N-Benzyl-N-methyl-L-serine, have shown promise in the study of neuroprotective effects, making this class of compounds candidates for investigation in neurodegenerative disease research.[11]

Conclusion

This compound is a multifaceted chemical entity with significant value for synthetic and medicinal chemists. Its unique combination of functional groups and inherent chirality provides a robust platform for the development of novel therapeutics. A thorough understanding of its chemical properties, stereochemistry, and synthetic methodologies, as outlined in this guide, is paramount for leveraging its full potential in research and drug development. The protocols and data presented herein offer a validated foundation for the practical application of this important building block.

References

- Aladdin Scientific. (n.d.). (R)-2-(Benzylamino)-3-hydroxypropanoic acid, min 97%, 1 gram.

- Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.

- 2a biotech. (n.d.). This compound.

- PubChem. (n.d.). (2S)-2-(benzylamino)-3-hydroxypropanoic acid.

- Chemsigma. (n.d.). 2-BenzylaMino-3-hydroxypropionic Acid [106910-76-3].

- LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. lookchem.com [lookchem.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 106910-77-4|(R)-2-(Benzylamino)-3-hydroxypropanoic acid|BLD Pharm [bldpharm.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 2-BenzylaMino-3-hydroxypropionic Acid [106910-76-3] | Chemsigma [chemsigma.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzylamino)-3-hydroxypropanoic Acid

Preamble: The Scientific Imperative for Structural Verification

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 2-(Benzylamino)-3-hydroxypropanoic acid, a substituted amino acid with potential applications as a building block in medicinal chemistry. Our approach is not merely a sequence of analytical techniques but a logical, self-validating workflow designed to build an unassailable body of evidence for the proposed structure. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural characterization.

Foundational Analysis: Confirming Molecular Identity and Purity

Before embarking on detailed structural analysis, it is imperative to confirm the molecular formula and assess the purity of the sample. This initial phase prevents the misinterpretation of data due to the presence of impurities or an incorrect molecular framework.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the gold standard for determining the elemental composition of a molecule with exceptional accuracy.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-50 µg/mL.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard calibrant mixture to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.

-

Data Analysis: Determine the accurate mass of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the proposed formula, C₁₀H₁₃NO₃. The mass difference should be within a narrow tolerance, typically < 5 ppm.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Theoretical Monoisotopic Mass | 195.08954 Da |

| Expected [M+H]⁺ Ion (m/z) | 196.09682 |

| Expected [M+Na]⁺ Ion (m/z) | 218.07876 |

| Expected [M-H]⁻ Ion (m/z) | 194.08226 |

Predicted data based on the molecular formula.[1]

Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering orthogonal confirmation of the elemental formula derived from HRMS.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin capsule.

-

Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

Data Interpretation: The experimentally determined weight percentages of C, H, and N should align with the theoretical values calculated from the molecular formula C₁₀H₁₃NO₃.

Data Presentation: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon (C) | 61.53% |

| Hydrogen (H) | 6.71% |

| Nitrogen (N) | 7.18% |

| Oxygen (O) | 24.58% |

Spectroscopic Elucidation of the Molecular Framework

With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to piece together the connectivity of the atoms and define the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of atomic connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH, -COOH).[2]

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons in each environment), and their multiplicity (splitting patterns that indicate neighboring protons).

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments and their chemical shifts, which are indicative of the carbon type (e.g., alkyl, aromatic, carbonyl).

-

2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-aromatic | 7.20 - 7.40 | multiplet | 5H |

| H-benzyl (CH₂) | 3.80 - 4.00 | AB quartet | 2H |

| H-α (CH) | 3.30 - 3.50 | triplet | 1H |

| H-β (CH₂) | 3.60 - 3.80 | doublet of doublets | 2H |

| NH | Variable (exchangeable) | broad singlet | 1H |

| OH | Variable (exchangeable) | broad singlet | 1H |

| COOH | Variable (exchangeable) | broad singlet | 1H |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-aromatic (quaternary) | 138 - 140 |

| C-aromatic (CH) | 127 - 130 |

| C-β (CH₂OH) | 60 - 65 |

| C-α (CHNH) | 55 - 60 |

| C-benzyl (CH₂) | 50 - 55 |

Note: Predicted chemical shifts are based on known values for similar structural motifs. Actual values may vary.[3][4]

Visualization: Logical Workflow for Structure Elucidation

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Benzylamino)-3-hydroxypropanoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the chiral compound 2-(Benzylamino)-3-hydroxypropanoic acid. While direct experimental data on this specific molecule is limited in current literature, its structural similarity to N-benzyl-D-serine and other biologically active benzylamino derivatives suggests promising avenues for investigation, particularly in the realms of neuroprotection and antimicrobial action. This document synthesizes the available chemical information, postulates potential mechanisms of action based on structure-activity relationships with known NMDA receptor antagonists and antimicrobial agents, and provides detailed, field-proven experimental protocols for the systematic evaluation of these potential biological activities. The guide is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of this and related compounds.

Introduction and Chemical Profile

This compound, a derivative of the amino acid serine, is a chiral molecule with the chemical formula C₁₀H₁₃NO₃.[1][2] Its structure, featuring a benzyl group attached to the amino nitrogen, a hydroxyl group, and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. The presence of the N-benzyl group, in particular, suggests the potential for interaction with biological targets, a hypothesis supported by the known activities of structurally related compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 17136-45-7 (L-form), 106910-77-4 (D-form) |

Table 1: Chemical and Physical Properties of this compound.

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes, often starting from D- or L-serine. One common method involves the reductive amination of a protected serine derivative with benzaldehyde, followed by deprotection. Another approach is the reaction of a suitable starting material like (2S)-2-bromo-3-hydroxypropanoic acid with benzylamine.

Postulated Biological Activity I: Neuroprotection via NMDA Receptor Antagonism

A compelling area of investigation for this compound is its potential as a neuroprotective agent, possibly acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This hypothesis is grounded in the established activity of related compounds. For instance, various benzyl-substituted compounds have been shown to be potent NMDA receptor antagonists.[3] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous neurological disorders when overactivated, a phenomenon known as excitotoxicity.[4] Antagonists of the NMDA receptor can mitigate this excitotoxicity and thus offer a therapeutic strategy for conditions like stroke, traumatic brain injury, and neurodegenerative diseases.

The structural similarity of this compound to D-serine, an endogenous co-agonist of the NMDA receptor, further supports this hypothesis. The bulky benzyl group on the amino nitrogen could sterically hinder the binding of the molecule to the co-agonist site on the GluN1 subunit of the NMDA receptor, or it could promote binding to an allosteric inhibitory site.

Investigational Workflow for Neuroprotective Activity

A systematic approach to evaluating the neuroprotective potential of this compound should begin with in vitro assays to determine its effect on neuronal viability and its interaction with the NMDA receptor.

Experimental Protocols

Before assessing neuroprotective effects, it is crucial to determine the inherent cytotoxicity of the compound. The MTT assay is a reliable colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

This assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration.

Principle: Activation of NMDA receptors leads to an influx of Ca²⁺ into the neuron. By loading the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4), changes in intracellular Ca²⁺ can be monitored. A decrease in the NMDA-induced calcium influx in the presence of the test compound indicates antagonistic activity.

Step-by-Step Protocol:

-

Cell Culture and Dye Loading: Culture primary neurons or a suitable cell line expressing NMDA receptors on glass coverslips. Load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and perfuse with a magnesium-free buffer. Record the baseline fluorescence.

-

Compound Application: Perfuse the cells with a solution containing this compound for a defined period.

-

NMDA Receptor Activation: While still in the presence of the test compound, apply a solution containing NMDA and its co-agonist, glycine.

-

Fluorescence Recording: Record the change in fluorescence intensity upon NMDA application.

-

Data Analysis: Compare the amplitude of the calcium response in the presence and absence of the test compound to determine the percentage of inhibition.

| Treatment | Peak [Ca²⁺]i (nM) | % Inhibition |

| NMDA (100 µM) + Glycine (10 µM) | 500 ± 50 | - |

| Compound X (1 µM) + NMDA/Glycine | 400 ± 45 | 20% |

| Compound X (10 µM) + NMDA/Glycine | 250 ± 30 | 50% |

| Compound X (100 µM) + NMDA/Glycine | 120 ± 20 | 76% |

Table 2: Hypothetical data from a calcium imaging assay for an NMDA receptor antagonist.

This technique provides detailed information about the interaction of the compound with the NMDA receptor ion channel.

Principle: The patch-clamp technique allows for the measurement of ion currents flowing through single ion channels or across the entire cell membrane. By recording NMDA-evoked currents in the presence and absence of the test compound, one can characterize the nature of the antagonism (e.g., competitive, non-competitive, or channel block).

Step-by-Step Protocol:

-

Cell Preparation: Prepare primary neuronal cultures or cell lines expressing NMDA receptors for electrophysiological recording.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single neuron.

-

NMDA-Evoked Current Recording: Apply brief pulses of NMDA and glycine to the cell and record the resulting inward current.

-

Compound Application: Perfuse the cell with a solution containing this compound and repeat the NMDA application.

-

Data Analysis: Analyze the changes in the amplitude, kinetics, and voltage-dependence of the NMDA-evoked currents to determine the mechanism of antagonism.

Postulated Biological Activity II: Antimicrobial Effects

The presence of the benzyl group and the amino acid scaffold in this compound also suggests potential antimicrobial activity. Benzyl derivatives are known to possess antimicrobial properties, and certain amino acid analogs can interfere with microbial metabolic pathways.[5][6][7]

Investigational Workflow for Antimicrobial Activity

The evaluation of antimicrobial activity typically involves initial screening against a panel of clinically relevant bacteria and fungi, followed by the determination of the minimum inhibitory concentration (MIC).

Experimental Protocols

This method is a straightforward way to screen for antimicrobial activity.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, a clear zone of inhibition will be observed around the well.

Step-by-Step Protocol:

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) onto the agar surface.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of a solution of this compound to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 |

| Escherichia coli ATCC 25922 | 64 |

| Pseudomonas aeruginosa ATCC 27853 | >128 |

| Candida albicans ATCC 90028 | 32 |

Table 3: Hypothetical MIC data for this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure provides a strong rationale for investigating its potential as a neuroprotective and/or antimicrobial agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for such an investigation.

Future research should focus on the systematic evaluation of this compound using the described in vitro assays. Positive results would warrant further investigation into its mechanism of action and in vivo efficacy in relevant animal models of neurological disease or infection. The chiral nature of this compound also necessitates the separate evaluation of its D- and L-enantiomers, as stereochemistry often plays a critical role in biological activity. The exploration of this and related N-benzyl amino acid derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

- PubChemLite. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]

- PubChem. 2-[Benzyl(fluoro)amino]-3-hydroxypropanoic acid. [Link]

- PubChem. 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. [Link]

- Shabani, F., et al. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. International Journal of Molecular Sciences. [Link]

- Kornberg, B. E., et al. (2004). Subtype selective NMDA receptor antagonists: evaluation of some novel alkynyl analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

- Malinowska, M., et al. (2018). Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Alzheimer's Drug Discovery Found

- Shijie, L., et al. (2018).

- Al-Azemi, T. F., et al. (2016).

- ResearchGate. Most relevant antimicrobial activity of O-benzyl derivatives expressed as inhibitory effect (%) and MIC values (in brackets). [Link]

- Zampieri, D., et al. (2024). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. International Journal of Molecular Sciences. [Link]

Sources

- 1. PubChemLite - (2s)-2-(benzylamino)-3-hydroxypropanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-(Benzylamino)-3-hydroxypropanoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of 2-(Benzylamino)-3-hydroxypropanoic acid. The methodologies detailed herein are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Introduction and Significance

This compound, also known as N-benzyl-serine, is a derivative of the amino acid serine.[1] Its structure, featuring a benzyl group attached to the amino function, and a primary alcohol, makes it a valuable chiral building block in synthetic organic chemistry.[2] This compound and its analogs are of significant interest in medicinal chemistry and drug discovery, potentially serving as intermediates in the synthesis of more complex bioactive molecules, including peptide-based therapeutics and enzyme inhibitors.[2] The stereochemistry of the molecule is crucial, with both (R) and (S) enantiomers being of interest for different applications.[2][3][4]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach to this compound starts from the readily available and chiral amino acid, serine. The primary disconnection is at the nitrogen-benzyl bond, suggesting a nucleophilic substitution or reductive amination pathway.

Caption: Synthetic workflow for this compound.

Isolation and Purification

Achieving high purity is critical for subsequent applications, especially in drug development. The crude product obtained from the synthesis typically requires further purification.

Purification Protocol:

-

Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system for recrystallization must be determined experimentally. A mixture of ethanol and water or isopropanol and water often yields good results. The crude product is dissolved in the minimum amount of the hot solvent mixture, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried.

-

Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of dichloromethane and methanol, with a small amount of acetic acid to ensure the carboxylic acid remains protonated, is often effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Quantitative Data Summary:

| Stage | Typical Yield (%) | Purity (by HPLC, %) |

| Crude Product | 75-85 | 85-95 |

| After Recrystallization | 60-70 | >98 |

| After Chromatography | 50-60 | >99 |

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the chiral center, the methylene protons adjacent to the hydroxyl group, and the exchangeable protons of the carboxylic acid and hydroxyl groups.

-

¹³C NMR: Shows the number of different carbon environments. Expected signals correspond to the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the two aliphatic carbons of the serine backbone.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The expected molecular weight for C₁₀H₁₃NO₃ is approximately 195.22 g/mol . [3]High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, N-H bending, and C-H stretches for the aromatic and aliphatic portions.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A chiral HPLC method can be developed to determine the enantiomeric excess (e.e.) if a stereospecific synthesis was performed.

Diagram of Characterization Logic:

Caption: Logical workflow for the structural characterization.

Conclusion

This guide has provided a detailed, technically grounded framework for the synthesis, isolation, and characterization of this compound. By following these protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable chiral building block in high purity for a variety of applications in chemical synthesis and drug discovery.

References

- PubChem. 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. [Link]

- PubChemLite. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]

- PubChem. (2S)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]

- Google Patents.

- ResearchGate. Synthesis of 2-(3-benzoylphenyl)

- Google Patents. Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.

Sources

Spectroscopic Data for 2-(Benzylamino)-3-hydroxypropanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(benzylamino)-3-hydroxypropanoic acid (also known as N-benzyl-serine). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and analogous experimental data to offer a detailed analytical profile of the molecule. We will explore the characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), explaining the underlying principles of spectral interpretation for this specific compound. This guide aims to serve as a practical reference for the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound is a derivative of the amino acid serine, featuring a benzyl group attached to the alpha-amino group. Its chemical formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol . The presence of a chiral center, hydroxyl, carboxylic acid, and secondary amine functionalities makes it a versatile building block in synthetic organic chemistry, particularly in the design of peptidomimetics and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic spectroscopic signals are:

-

Aromatic Ring: The phenyl group from the benzyl substituent.

-

Secondary Amine: The -NH- group linking the benzyl and serine moieties.

-

Hydroxyl Group: The primary alcohol (-CH₂OH) side chain of the serine residue.

-

Carboxylic Acid: The -COOH group.

-

Chiral Center: The alpha-carbon, which is bonded to four different groups.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The data presented here is based on typical frequency ranges for the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Process the resulting spectrum by subtracting the background and performing a baseline correction if necessary.

Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3300 - 2500 | Carboxylic Acid O-H & Alcohol O-H | Stretching | Very broad |

| 3350 - 3310 | Secondary Amine N-H | Stretching | Moderate, sharp |

| 3100 - 3000 | Aromatic C-H | Stretching | Weak to moderate, sharp |

| 3000 - 2850 | Aliphatic C-H | Stretching | Moderate, sharp |

| ~1710 | Carboxylic Acid C=O | Stretching | Strong, sharp |

| 1600, 1495, 1450 | Aromatic C=C | Stretching | Moderate, sharp |

| 1320 - 1210 | Carboxylic Acid C-O | Stretching | Moderate |

| 1250 - 1000 | Alcohol C-O | Stretching | Moderate |

Causality in IR Spectral Features:

-

The broadness of the O-H stretch is a hallmark of hydrogen bonding, which is extensive in this molecule due to the carboxylic acid and hydroxyl groups.

-

The N-H stretch of the secondary amine is typically less broad than an O-H stretch and appears as a sharper peak.

-

The strong, sharp absorption around 1710 cm⁻¹ is highly characteristic of the carbonyl group in a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.0 - 3.8 | singlet (broad) | 2H | Benzyl CH₂ |

| ~3.8 | doublet of doublets | 1H | CH₂OH (Ha) |

| ~3.6 | doublet of doublets | 1H | CH₂OH (Hb) |

| ~3.3 | triplet | 1H | α-CH |

| Variable | broad singlet | 3H | OH, NH, COOH |

Interpretation of ¹H NMR Spectrum:

-

The aromatic protons of the benzyl group are expected to appear as a complex multiplet in the downfield region (~7.35 ppm).

-

The benzylic protons (-CH₂-Ph) would likely appear as a singlet, though they could be diastereotopic and appear as two doublets if rotation is restricted.

-

The protons on the carbon bearing the hydroxyl group (-CH₂OH) are diastereotopic and are expected to show complex splitting (a doublet of doublets each) due to coupling with each other and the α-proton.

-

The α-proton will be split by the adjacent methylene protons, likely resulting in a triplet.

-

The acidic protons (OH, NH, COOH) will appear as broad singlets and their chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carboxylic acid (C=O) |

| ~138 | Aromatic quaternary C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~62 | α-CH |

| ~60 | CH₂OH |

| ~52 | Benzyl CH₂ |

Rationale for ¹³C Chemical Shifts:

-

The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield.

-

The aromatic carbons appear in the typical range of 120-140 ppm.

-

The aliphatic carbons (α-CH, CH₂OH, and benzyl CH₂) are shielded and appear in the upfield region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 196.0968 | [M+H]⁺ |

| 218.0788 | [M+Na]⁺ |

| 194.0823 | [M-H]⁻ |

| 178.0868 | [M+H-H₂O]⁺ |

Data predicted by PubChemLite for the (2S)-isomer.[1]

Fragmentation Analysis:

In a tandem mass spectrometry (MS/MS) experiment, the [M+H]⁺ ion (m/z 196.1) would be selected and fragmented. Expected fragmentation pathways include:

-

Loss of water (-18 Da): From the hydroxyl and carboxylic acid groups, leading to a fragment at m/z 178.1.

-

Loss of formic acid (-46 Da): Decarboxylation and loss of a hydrogen, resulting in a fragment at m/z 150.1.

-

Cleavage of the N-Cα bond: This could lead to the formation of a benzylamine fragment ion or a serine-related fragment.

-

Formation of the tropylium ion (m/z 91): A common fragment from benzyl-containing compounds.

Figure 2: Predicted fragmentation pathway for this compound in positive ion ESI-MS.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a complementary and comprehensive analytical toolkit for the characterization of this compound. This guide has outlined the expected spectroscopic data based on the known chemical structure and principles of spectroscopy. The provided protocols and interpretations serve as a valuable resource for researchers to confirm the identity, purity, and structure of this important synthetic building block. It is always recommended to compare experimentally obtained data with reference spectra or predicted data for confident compound identification.

References

- PubChem. (2S)-2-(benzylamino)-3-hydroxypropanoic acid.

- PubChemLite. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. [Link]

Sources

Solubility Profile of 2-(Benzylamino)-3-hydroxypropanoic Acid: A Theoretical and Methodological Guide

An In-Depth Technical Guide

Abstract

2-(Benzylamino)-3-hydroxypropanoic acid, also known as N-benzyl-serine, is a substituted amino acid derivative with significant potential in pharmaceutical synthesis and medicinal chemistry.[1][2] Its physicochemical properties, particularly its solubility, are paramount for its application in drug discovery, formulation development, and synthetic organic chemistry. This guide provides a comprehensive analysis of the theoretical solubility profile of this molecule and presents a gold-standard experimental protocol for its empirical determination. While specific quantitative solubility data for this compound is not widely published, this document equips researchers with the foundational principles and practical methodologies required to accurately characterize its solubility in a range of solvent systems.

Introduction: The Critical Role of Solubility

This compound (C₁₀H₁₃NO₃, M.W. 195.22 g/mol ) is a chiral molecule incorporating both a hydrophilic serine backbone and a lipophilic benzyl group.[3][4] This amphiphilic nature dictates its interaction with various solvents and is a critical determinant of its behavior in both biological and chemical systems.

-

In Drug Development: Solubility directly impacts a compound's bioavailability, formulation possibilities, and administration routes. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

-

In Chemical Synthesis: Solvent selection is crucial for reaction efficiency, controlling reaction rates, influencing equilibrium positions, and facilitating product purification and crystallization.[5]

Understanding and quantifying the solubility of N-benzyl-serine is therefore a foundational step in its scientific and commercial development.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The principle of "like dissolves like" provides a predictive framework for the solubility of this compound.[6] The molecule possesses:

-

Polar, Protic Groups: A carboxylic acid (-COOH), a secondary amine (-NH-), and a hydroxyl group (-OH). These can participate in strong hydrogen bonding.

-

Non-polar Group: A phenyl ring (from the benzyl group) which contributes to van der Waals forces and hydrophobic interactions.

Based on this structure, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino acid portion of the molecule, with its multiple hydrogen bond donors and acceptors, suggests some degree of solubility in these solvents.[3] For amino acids in general, maximum solubility is often found in pure water.[7] However, the bulky, non-polar benzyl group will likely limit this solubility compared to its parent amino acid, serine.

-

Aqueous Systems (pH-Dependence): As an amino acid derivative, the molecule is zwitterionic. Its solubility in aqueous media is expected to be highly pH-dependent.[8]

-

At its isoelectric point (pI), where the net charge is zero, minimum solubility is expected.

-

In acidic solutions (pH < pI), the carboxylate is protonated, and the amine is protonated, resulting in a net positive charge and the formation of a more soluble salt.

-

In basic solutions (pH > pI), the carboxylic acid is deprotonated, and the amine is neutral, resulting in a net negative charge and the formation of a more soluble salt.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but are not hydrogen bond donors. They may dissolve the compound to a moderate extent, interacting with the polar functional groups.

-

Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The non-polar benzyl group will promote interaction with these solvents. However, the highly polar amino acid headgroup will strongly disfavor dissolution, likely resulting in very low solubility.[6]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[9] This technique is considered the gold standard as it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility under defined conditions.[9][10]

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute.[9] By agitating an excess amount of the compound in a chosen solvent for a sufficient period, the dissolution rate and precipitation rate become equal. The concentration of the solute in the liquid phase at this point is, by definition, its equilibrium solubility. Subsequent separation of the solid and quantification of the supernatant provide the solubility value.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure the generation of accurate and reproducible data.

Materials:

-

This compound (ensure high purity, >97%)[11]

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[6]

-

Calibrated analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated quantitative method.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the experiment. (e.g., 5-10 mg).

-

Causality: Adding a clear excess of solid is critical to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.[9]

-

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial. Prepare at least three replicates for each solvent condition.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a defined period (e.g., 24-48 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches equilibrium faster. Temperature control is vital as solubility is highly temperature-dependent.[10]

-

-

Equilibrium Confirmation (Self-Validation): After the initial equilibration period (e.g., 24 hours), take an aliquot for analysis. Then, continue agitating the vials for another period (e.g., an additional 24 hours) and take a second aliquot. If the measured concentrations from both time points are statistically identical, equilibrium has been achieved. If not, continue agitation until a stable concentration is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[6]

-

Causality: Centrifugation is superior to simple settling as it effectively pellets fine particles, preventing them from being carried over during sampling and artificially inflating the measured solubility.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., PTFE) into a clean vial.

-

Causality: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved solute is analyzed. The filter must be inert to avoid adsorbing the solute, which would lead to an underestimation of solubility.[6]

-

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of this compound using a validated HPLC method. A calibration curve must be generated using standard solutions of the compound with known concentrations.[6]

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Sources

- 1. lookchem.com [lookchem.com]

- 2. (R)-2-(Benzylamino)-3-hydroxypropanoic acid | 106910-77-4 | GEA91077 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 2-Benzylamino-3-hydroxypropionic Acid (CAS 106910-76-3)

This guide provides a comprehensive technical overview of 2-Benzylamino-3-hydroxypropionic acid (CAS 106910-76-3), a non-proteinogenic amino acid with significant potential in synthetic chemistry and emerging applications in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and biological significance.

Introduction and Core Properties

2-Benzylamino-3-hydroxypropionic acid, also known as N-benzylserine, is a derivative of the amino acid serine, featuring a benzyl group attached to the alpha-amino nitrogen. This modification imparts unique physicochemical properties, enhancing its utility as a versatile building block in organic synthesis and as a probe for studying biological systems.

Nomenclature and Chemical Identity

-

CAS Number : 106910-76-3

-

IUPAC Name : 2-(Benzylamino)-3-hydroxypropanoic acid

-

Synonyms : N-benzylserine, (RS)-N-benzylserine

-

Molecular Formula : C₁₀H₁₃NO₃[1]

-

Molecular Weight : 195.22 g/mol [1]

Physicochemical Properties

The following table summarizes key physicochemical properties of 2-Benzylamino-3-hydroxypropionic acid. It is important to note that while the CAS number 106910-76-3 refers to the racemic mixture, some experimental data may be reported for individual enantiomers.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 245 - 263 °C | [3] |

| Boiling Point | 405.6°C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in water | [3][5] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

| Complexity | 178 | [1] |

Synthesis and Manufacturing

The synthesis of 2-Benzylamino-3-hydroxypropionic acid can be achieved through several routes, with the most common being the reductive amination of a serine derivative with benzaldehyde or the direct N-alkylation of serine with a benzyl halide. The choice of synthetic strategy often depends on the desired stereochemistry and the scale of the reaction.

General Synthesis Pathway: Reductive Amination

A prevalent method for the synthesis of N-benzylserine involves the reductive amination of serine with benzaldehyde. This approach is advantageous due to the ready availability of the starting materials and the generally good yields.

Detailed Experimental Protocol: Synthesis of Racemic 2-Benzylamino-3-hydroxypropionic acid

This protocol outlines a laboratory-scale synthesis of racemic 2-Benzylamino-3-hydroxypropionic acid.

Materials:

-

DL-Serine

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

Procedure:

-

Dissolution of Serine: In a round-bottom flask, dissolve DL-serine in an aqueous solution of sodium hydroxide. The basic conditions deprotonate the carboxylic acid, enhancing its solubility.

-

Schiff Base Formation: To the serine solution, add benzaldehyde. Stir the mixture at room temperature to facilitate the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride in methanol. The borohydride reduces the imine of the Schiff base to the secondary amine.

-

Quenching and Acidification: After the reduction is complete, cautiously quench any remaining sodium borohydride by the slow addition of hydrochloric acid until the solution is acidic (pH ~2-3). This step also protonates the amine and carboxylic acid groups.

-

Extraction and Purification: Extract the aqueous solution with ethyl acetate to remove any unreacted benzaldehyde and other organic impurities. The product, being a zwitterionic amino acid, will remain in the aqueous layer.

-

Isolation: The pH of the aqueous layer is then carefully adjusted to the isoelectric point of N-benzylserine to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

The purity and identity of 2-Benzylamino-3-hydroxypropionic acid are typically confirmed using a combination of chromatographic and spectroscopic techniques. For chiral applications, the enantiomeric excess is a critical parameter.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of N-benzylserine. For the separation of its enantiomers, chiral HPLC is employed.

Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (typically around 254 nm).

-

Quantification: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[1] To determine the enantiomeric purity by NMR, a chiral solvating agent (e.g., Mosher's acid) can be used to form diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[6]

Biological Activity and Mechanism of Action

Recent research has highlighted the significant biological activity of benzylserine, particularly in the context of cancer cell metabolism.[7][8][9][10] While much of this research may utilize specific enantiomers, the findings provide a strong foundation for understanding the potential therapeutic applications of the racemic mixture.

Inhibition of Amino Acid Transporters

Benzylserine has been identified as a dual inhibitor of the amino acid transporters ASCT2 (SLC1A5) and LAT1 (SLC7A5) .[7][8][9][10] These transporters are frequently overexpressed in various cancers and are crucial for supplying the rapidly proliferating tumor cells with essential amino acids like glutamine and leucine.[1][6][7][11][12]

-